molecular formula C3H9BN6O3 B8473010 Melamine borate CAS No. 53587-44-3

Melamine borate

Cat. No. B8473010
M. Wt: 187.96 g/mol
InChI Key: IUTYMBRQELGIRS-UHFFFAOYSA-N
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Patent
US08557905B2

Procedure details

First, 60 kg of orthoboric acid, manufactured by NIPPON DENKO CO., LTD. (hereinafter, this product was used as orthoboric acid), 50 kg of melamine, manufactured by DSM, Ltd. (hereinafter, this product was used as melamine), and 1 kg of calcium carbonate as a Ca compound, manufactured by SHIRAISHI KOGYO, Ltd. (hereinafter, this product was used as calcium carbonate), were mixed by a Henschel mixer. Next, the mixture was placed in a constant temperature and humidity chamber at a temperature of 90° C. and a relative humidity of 85% for 5 hours to produce melamine borate. Then, the melamine borate was subjected to calcination and crystallization in a batch atmosphere furnace under a nitrogen atmosphere at 2000° C. for 2 hours to yield boron nitride with a graphitization index (GI) of 0.86 and a specific gravity of 2.27 g/cm3. After that, grinding was adjusted to prepare D-1 with a volume-average particle diameter of 18.0 μm.
Quantity
60 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 kg
Type
reactant
Reaction Step Five
[Compound]
Name
Ca
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[B:1]([OH:4])([OH:3])[OH:2].[N:5]1[C:12]([NH2:13])=[N:11][C:9]([NH2:10])=[N:8][C:6]=1[NH2:7].C(=O)([O-])[O-].[Ca+2]>>[B:1]([OH:4])([OH:3])[OH:2].[N:5]1[C:12]([NH2:13])=[N:11][C:9]([NH2:10])=[N:8][C:6]=1[NH2:7] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
60 kg
Type
reactant
Smiles
B(O)(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O
Step Three
Name
Quantity
50 kg
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N
Step Five
Name
Quantity
1 kg
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Six
Name
Ca
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were mixed by a Henschel mixer
CUSTOM
Type
CUSTOM
Details
was placed in a constant temperature and humidity chamber at a temperature of 90° C.

Outcomes

Product
Name
Type
product
Smiles
B(O)(O)O.N1=C(N)N=C(N)N=C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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